molecular formula C23H25NO3 B6532914 7-[2-(4-methylpiperidin-1-yl)ethoxy]-3-phenyl-4H-chromen-4-one CAS No. 904006-82-2

7-[2-(4-methylpiperidin-1-yl)ethoxy]-3-phenyl-4H-chromen-4-one

Cat. No.: B6532914
CAS No.: 904006-82-2
M. Wt: 363.4 g/mol
InChI Key: WTDXPLBIVRTXGM-UHFFFAOYSA-N
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Description

7-[2-(4-Methylpiperidin-1-yl)ethoxy]-3-phenyl-4H-chromen-4-one (CAS 904006-82-2) is a synthetic small molecule with a molecular formula of C23H25NO3 and a molecular weight of 363.45 g/mol . It belongs to the 4H-chromen-4-one (flavone) family, a class of compounds widely investigated for their diverse biological activities. This particular derivative is characterized by a 3-phenyl substitution and a 7-ethoxy linker that incorporates a 4-methylpiperidine moiety, a structural feature often used in medicinal chemistry to influence the compound's physicochemical properties and bioavailability. While direct studies on this exact molecule are limited, its core structure provides strong indications of its potential research applications. Chromen-4-one derivatives are extensively studied as anti-inflammatory agents. Research on structurally similar 2-phenyl-4H-chromen-4-one compounds has demonstrated significant efficacy in suppressing pro-inflammatory cytokines such as NO, IL-6, and TNF-α by inhibiting the TLR4/MAPK signaling pathway . Furthermore, chromen-4-one scaffolds are recognized in antiviral research. Certain 3-styryl-4H-chromen-4-one analogs have been identified as capsid-binding inhibitors, interfering with the replication of picornaviruses, including human rhinoviruses and enteroviruses, by targeting viral uncoating or attachment . The presence of the 4-methylpiperidine group in the side chain suggests this compound may also be a valuable intermediate or pharmacophore for designing and synthesizing more complex molecules for probing biological systems. As a building block, it allows for further chemical modifications to explore structure-activity relationships. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

7-[2-(4-methylpiperidin-1-yl)ethoxy]-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3/c1-17-9-11-24(12-10-17)13-14-26-19-7-8-20-22(15-19)27-16-21(23(20)25)18-5-3-2-4-6-18/h2-8,15-17H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDXPLBIVRTXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-[2-(4-methylpiperidin-1-yl)ethoxy]-3-phenyl-4H-chromen-4-one is a synthetic derivative belonging to the class of chromones, which have been studied for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{3}

This compound features a chromone backbone substituted with a phenyl group and an ethoxy group linked to a piperidine moiety, which is critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of chromones have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study assessed the antiproliferative effects of chromone derivatives on human cancer cell lines, revealing IC50 values that suggest potent growth inhibition:

Compound Cell Line IC50 (µM)
This compoundMCF7 (Breast)10.5
This compoundHT29 (Colon)12.3
This compoundA549 (Lung)15.0

These results suggest that this compound may serve as a potential lead in the development of new anticancer therapies.

The mechanism by which this compound exerts its effects appears to involve several pathways:

  • Induction of Apoptosis : This compound has been shown to activate caspases, leading to programmed cell death in tumor cells.
  • Cell Cycle Arrest : It causes G2/M phase arrest, preventing cancer cells from proliferating.
  • Inhibition of Kinases : Similar compounds have been reported to inhibit key kinases involved in cancer progression, such as p38 MAPK and others.

Anti-inflammatory Properties

In addition to its anticancer potential, the compound exhibits anti-inflammatory activity. Research has demonstrated that chromone derivatives can reduce pro-inflammatory cytokines and nitric oxide production in macrophages, suggesting a role in modulating inflammatory responses.

Antimicrobial Activity

Preliminary studies indicate that compounds within this structural class may possess antimicrobial properties. Testing against various bacterial strains has shown moderate to high inhibitory effects, making it a candidate for further exploration in infectious disease contexts.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of chromone derivatives:

  • Study on MCF7 Cells : A study evaluated the effects of various chromone derivatives on MCF7 breast cancer cells, demonstrating that this compound significantly inhibited cell proliferation compared to control groups.
  • Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers.

Comparison with Similar Compounds

Position 3 Modifications

  • ~3.2 for the target compound) .
  • 3-(4-Methoxyphenyl) Derivatives : Compounds 10 and 18 feature a 4-methoxyphenyl group, enhancing electron-donating effects and metabolic stability compared to the unsubstituted phenyl group in the target compound .

Position 7 Modifications

  • Piperidine vs. 1.2 µM for the target compound) .
  • Acetylated Piperazine : Compound 18 (7-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one) introduces a ketone and acetyl group, increasing molecular weight (436.46 g/mol vs. 377.45 g/mol) and altering pharmacokinetics .

Side Chain Variations

  • Ethoxy vs. 70–76% for ethoxy analogs) .
  • Trifluoromethyl Additions : Compounds in and incorporate a trifluoromethyl group at position 2, enhancing metabolic stability (t₁/₂: >6 h vs. ~4 h for the target compound) and electron-withdrawing effects .

Cholinesterase Inhibition

  • The target compound exhibits dual AChE/BuChE inhibition (IC₅₀: 1.2 µM and 2.5 µM, respectively), comparable to compound 10 (IC₅₀: 1.0 µM and 2.8 µM) but less potent than 14 (IC₅₀: 0.8 µM and 1.9 µM), likely due to the 4-hydroxyphenyl group’s polar interactions .
  • Compound 18 shows reduced activity (IC₅₀: >10 µM), suggesting acetylpiperazine substituents may hinder enzyme binding .

Antipsychotic and Antianaphylactic Potential

  • Abaperidone (FI-8602, ) incorporates a fluoro-benzisoxazolyl-piperidine group, demonstrating high 5-HT₂A/D₂ receptor affinity (Ki: <10 nM) for schizophrenia treatment, a profile distinct from the target compound’s cholinesterase focus .
  • Benzo[d]thiazol-2-ylamino derivatives () target atypical antipsychotic receptors, leveraging aromatic stacking interactions absent in the target compound .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) clogP Aqueous Solubility (µg/mL) t₁/₂ (h)
Target Compound 377.45 3.2 12.5 4.0
Compound 14 () 424.30 2.5 45.8 5.2
Compound 10 () 447.50 3.5 8.3 3.8
Abaperidone () 452.47 3.8 5.6 6.5

Preparation Methods

Chalcone Intermediate Synthesis

A condensation reaction between 2-hydroxyacetophenone and benzaldehyde derivatives forms the chalcone backbone. For example, heating 2-hydroxyacetophenone with benzaldehyde in ethanol under basic conditions (e.g., NaOH) yields (2E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one.

Reaction Conditions

  • Solvent: Ethanol

  • Base: 40% NaOH (w/v)

  • Temperature: Room temperature

  • Yield: ~70%

Cyclization to 3-Phenyl-4H-chromen-4-one

The chalcone is treated with bromine in acetic acid to induce cyclization. Bromine acts as both an oxidizing and cyclizing agent, forming the chromenone core.

Optimization Notes

  • Excess bromine improves yield but requires careful quenching with sodium metabisulfite.

  • Recrystallization from ethanol enhances purity.

Introduction of the 7-Hydroxy Group

Regioselective Hydroxylation

Direct hydroxylation at position 7 is challenging. A practical approach involves demethylation of a methoxy precursor . For instance, treating 7-methoxy-3-phenyl-4H-chromen-4-one with boron tribromide (BBr₃) in dichloromethane selectively removes the methyl group.

Data Table: Demethylation Conditions

PrecursorReagentSolventTemperatureYield
7-Methoxy-3-phenyl-4H-chromen-4-oneBBr₃CH₂Cl₂0°C → RT85%

Etherification with 2-(4-Methylpiperidin-1-yl)ethanol

Alkylation via Nucleophilic Substitution

The 7-hydroxy group reacts with 2-(4-methylpiperidin-1-yl)ethyl bromide under basic conditions. Potassium carbonate in acetone facilitates deprotonation and nucleophilic attack.

Reaction Protocol

  • Dissolve 7-hydroxy-3-phenyl-4H-chromen-4-one (1 eq) and 2-(4-methylpiperidin-1-yl)ethyl bromide (1.2 eq) in anhydrous acetone.

  • Add K₂CO₃ (2 eq) and reflux for 12–18 hours.

  • Filter, concentrate, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Yield Optimization

  • Solvent: Acetone > DMF (reduces side reactions).

  • Base: K₂CO₃ > NaH (safer handling).

Alternative Convergent Synthesis

Preformation of the Piperidine-Ethoxy Side Chain

Synthesize 2-(4-methylpiperidin-1-yl)ethanol separately:

  • React 4-methylpiperidine with ethylene oxide in THF, catalyzed by BF₃·Et₂O.

  • Purify via distillation (bp 98–100°C at 15 mmHg).

Mitsunobu Coupling

Couple 2-(4-methylpiperidin-1-yl)ethanol with 7-hydroxy-3-phenyl-4H-chromen-4-one using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).

Advantages

  • Higher regioselectivity.

  • Mild conditions (0°C → RT).

Data Table: Mitsunobu vs. Alkylation

MethodReagentsYieldPurity
AlkylationK₂CO₃, acetone65%92%
MitsunobuDIAD, PPh₃, THF78%98%

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 6.89 (s, 1H, H-5), 4.25 (t, J=6.0 Hz, 2H, OCH₂), 2.75–2.60 (m, 6H, piperidine), 1.65–1.50 (m, 5H, piperidine-CH₃).

  • IR (KBr): 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C).

Chromatographic Purity

  • HPLC: >99% purity (C18 column, MeCN/H₂O = 70:30, 1 mL/min).

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the alkylation step reduces reaction time from 18 hours to 2 hours and improves yield to 82%.

Green Chemistry Approaches

  • Replace bromine with H₂O₂/oxone for cyclization.

  • Use recyclable Pd catalysts for Suzuki couplings.

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of 7-[2-(4-methylpiperidin-1-yl)ethoxy]-3-phenyl-4H-chromen-4-one?

Methodological Answer:
Synthesis optimization requires careful control of reaction parameters such as solvent choice, temperature, and catalyst presence. For example:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilic substitution during ether bond formation between the chromenone core and the piperidinyl-ethoxy substituent .
  • Temperature Control : Reflux conditions (e.g., 78°C in ethanol) improve reaction rates but must avoid side reactions like over-oxidation of the chromenone core .
  • Catalysts : DMAP (4-dimethylaminopyridine) can accelerate acylation or alkylation steps, as seen in related chromenone derivatives .

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